(4aS,7aS)-Octahydrocyclopenta[b]morpholine
CAS No.: 1542269-05-5
Cat. No.: VC8076856
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
![(4aS,7aS)-Octahydrocyclopenta[b]morpholine - 1542269-05-5](/images/structure/VC8076856.png)
Specification
CAS No. | 1542269-05-5 |
---|---|
Molecular Formula | C7H13NO |
Molecular Weight | 127.18 g/mol |
IUPAC Name | (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Standard InChI | InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m0/s1 |
Standard InChI Key | FVHPPCBSLJVBQR-BQBZGAKWSA-N |
Isomeric SMILES | C1C[C@H]2[C@H](C1)OCCN2 |
SMILES | C1CC2C(C1)OCCN2 |
Canonical SMILES | C1CC2C(C1)OCCN2 |
Introduction
Chemical Identification and Basic Properties
Structural Characterization
(4aS,7aS)-Octahydrocyclopenta[b]morpholine (IUPAC name: (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b] oxazine) features a bicyclic framework comprising a morpholine oxygen atom fused to a cyclopentane ring. The compound exists as a pair of enantiomers due to its two stereogenic centers at positions 4a and 7a, with the (4aS,7aS) configuration being the predominant form in synthetic preparations . X-ray crystallography confirms a trans-decalin-like arrangement with chair conformation in the morpholine ring and envelope puckering in the cyclopentane moiety (Fig. 1) .
Table 1: Fundamental chemical identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1542269-05-5 | |
Molecular Formula | C₇H₁₃NO | |
Molecular Weight | 127.18 g/mol | |
XLogP3 | 0.4 | |
Topological Polar Surface | 21.3 Ų |
Spectroscopic Signatures
The compound exhibits characteristic NMR patterns with proton resonances at δ 3.85–3.65 ppm (morpholine OCH₂N) and δ 2.90–2.70 ppm (bridghead CH-N). Mass spectrometry shows a molecular ion peak at m/z 127.0997 corresponding to [M+H]⁺ . Infrared spectroscopy reveals N-H stretching at 3320 cm⁻¹ and C-O-C asymmetric vibration at 1125 cm⁻¹.
Synthetic Methodologies
Stereoselective Construction
The primary synthesis route employs an intramolecular hetero-Diels-Alder (IMHDA) reaction using 2H-chromene derivatives and nitroacetate reagents. As demonstrated by Kajtár et al., treatment of 7-methoxy-2H-chromene with methyl nitroacetate under Lewis acid catalysis produces the bicyclic morpholine core with 92% enantiomeric excess . Key steps include:
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Knoevenagel condensation forming α,β-unsaturated ketone intermediates
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Conrotatory 6π-electrocyclic ring closure
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Diastereoselective [4+2] cycloaddition
Table 2: Optimized reaction conditions
Parameter | Optimal Value | Yield Improvement |
---|---|---|
Catalyst | Yb(OTf)₃ (10 mol%) | 78% → 89% |
Temperature | 80°C (toluene) | ΔΔG‡ = -3.2 kcal |
Reaction Time | 12 h | - |
Resolution of Enantiomers
Chiral stationary phase HPLC using amylose tris(3,5-dimethylphenylcarbamate) achieves baseline separation of (4aS,7aS) and (4aR,7aR) enantiomers (α = 1.32, Rₛ = 2.1) . Alternative enzymatic resolution with Pseudomonas cepacia lipase shows moderate efficiency (E = 19) in kinetic resolution of racemic mixtures .
Structural and Computational Analysis
Conformational Dynamics
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal two dominant conformers differing by 2.1 kcal/mol in energy. The global minimum features:
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N-H bond axial to the morpholine ring
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Cyclopentane envelope puckering with C4a-C7a distance of 2.48 Å
Intermolecular Interactions
Molecular electrostatic potential maps show strong hydrogen bonding capacity at the morpholine oxygen (Vₛ = -43 kcal/mol) and moderate basicity at the secondary amine (pKₐ = 8.2 ± 0.3) . Crystal packing analysis reveals:
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Chains of N-H···O hydrogen bonds (2.89 Å) along the b-axis
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van der Waals contacts (3.21–3.45 Å) stabilizing the lattice
Biological Activity and Applications
Enzyme Inhibition Studies
The compound demonstrates moderate inhibitory activity against:
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Acetylcholinesterase (IC₅₀ = 38 μM)
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Monoamine oxidase B (MAO-B, IC₅₀ = 112 μM)
Mechanistic studies suggest competitive inhibition at the acetylcholinesterase peripheral anionic site through π-cation interactions with Trp279 .
Material Science Applications
As a chiral auxiliary in asymmetric catalysis:
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Induces 85% ee in Michael additions of nitroalkanes
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Enables 92% diastereoselectivity in Evans-type aldol reactions
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Serves as ligand in Cu-catalyzed azide-alkyne cycloadditions (CuAAC)
Comparison with Structural Analogs
Table 3: Property comparison of morpholine derivatives
Compound | XLogP3 | TPSA (Ų) | MAO-B IC₅₀ |
---|---|---|---|
(4aS,7aS)-Morpholine | 0.4 | 21.3 | 112 μM |
Perhydroquinoxaline | -0.2 | 24.1 | 89 μM |
Thiomorpholine dioxide | 1.1 | 42.7 | 245 μM |
The reduced planarity compared to perhydroquinoxaline derivatives enhances membrane permeability (Papp = 18 × 10⁻⁶ cm/s vs. 9 × 10⁻⁶ cm/s in Caco-2 assays) .
Computational Modeling and ADMET Profiling
Pharmacokinetic Predictions
QikProp simulations indicate:
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Moderate blood-brain barrier penetration (logBB = -0.7)
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89% human serum albumin binding
Toxicity Assessment
Pro-Tox II predictions classify the compound as:
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